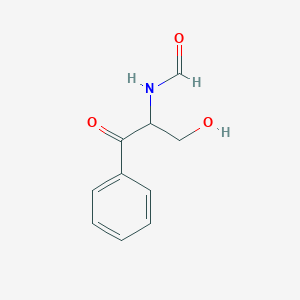
N-(3-hydroxy-1-oxo-1-phenylpropan-2-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-1-oxo-1-phenylpropan-2-yl)formamide, also known as HPPF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPPF is a formamide derivative of phenylpyruvic acid, which is a precursor of phenylalanine and tyrosine. In
Wirkmechanismus
The mechanism of action of N-(3-hydroxy-1-oxo-1-phenylpropan-2-yl)formamide is not well understood, but it is believed to involve the formation of a complex between N-(3-hydroxy-1-oxo-1-phenylpropan-2-yl)formamide and amino acids or peptides. This complex formation results in a change in the fluorescence properties of N-(3-hydroxy-1-oxo-1-phenylpropan-2-yl)formamide, which can be detected and quantified.
Biochemical and Physiological Effects
N-(3-hydroxy-1-oxo-1-phenylpropan-2-yl)formamide has been shown to have no significant biochemical or physiological effects on living organisms. It is non-toxic and does not interfere with normal cellular functions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(3-hydroxy-1-oxo-1-phenylpropan-2-yl)formamide in lab experiments is its high sensitivity and selectivity for detecting amino acids and peptides. It can be used in a wide range of biological samples, including blood, urine, and tissue extracts. However, one of the limitations of using N-(3-hydroxy-1-oxo-1-phenylpropan-2-yl)formamide is its relatively low solubility in aqueous solutions, which can affect its performance in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-hydroxy-1-oxo-1-phenylpropan-2-yl)formamide. One of the areas of interest is the development of new fluorescent probes based on N-(3-hydroxy-1-oxo-1-phenylpropan-2-yl)formamide that can detect other biomolecules such as nucleic acids and carbohydrates. Another area of interest is the optimization of the synthesis method to improve the yield and purity of N-(3-hydroxy-1-oxo-1-phenylpropan-2-yl)formamide. Additionally, the potential applications of N-(3-hydroxy-1-oxo-1-phenylpropan-2-yl)formamide in medical diagnostics and drug discovery are also being explored.
Conclusion
In conclusion, N-(3-hydroxy-1-oxo-1-phenylpropan-2-yl)formamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(3-hydroxy-1-oxo-1-phenylpropan-2-yl)formamide has the potential to revolutionize the field of biological research and open up new avenues for the detection and quantification of biomolecules.
Synthesemethoden
N-(3-hydroxy-1-oxo-1-phenylpropan-2-yl)formamide can be synthesized through the reaction of phenylpyruvic acid with formamide in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed to yield N-(3-hydroxy-1-oxo-1-phenylpropan-2-yl)formamide. The purity and yield of N-(3-hydroxy-1-oxo-1-phenylpropan-2-yl)formamide can be improved through various purification techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxy-1-oxo-1-phenylpropan-2-yl)formamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for detecting amino acids and peptides. N-(3-hydroxy-1-oxo-1-phenylpropan-2-yl)formamide exhibits strong fluorescence emission at a wavelength of 400-450 nm when excited at 320-360 nm, making it an ideal candidate for detecting amino acids and peptides in biological samples.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
N-(3-hydroxy-1-oxo-1-phenylpropan-2-yl)formamide |
InChI |
InChI=1S/C10H11NO3/c12-6-9(11-7-13)10(14)8-4-2-1-3-5-8/h1-5,7,9,12H,6H2,(H,11,13) |
InChI-Schlüssel |
LWTQCKLYLYZHCO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(CO)NC=O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(CO)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B289743.png)

![1-Phenylazepino[2,1,7-cd]indolizine](/img/structure/B289746.png)

![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)

![9-Methoxybenzo[c]quinolizin-11-ium](/img/structure/B289753.png)
![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)

![2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)
![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)


